molecular formula C14H24N2S2 B053458 1,2,3,4,4a,12a-Hexahydro-7,7,10,10-tetramethyl-7H,10H-8,9-dithia-5,12-diazabenzocyclodecene CAS No. 114646-05-8

1,2,3,4,4a,12a-Hexahydro-7,7,10,10-tetramethyl-7H,10H-8,9-dithia-5,12-diazabenzocyclodecene

Cat. No. B053458
CAS RN: 114646-05-8
M. Wt: 284.5 g/mol
InChI Key: WCSIDOQPWXODDH-JHJMLUEUSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,3,4,4a,12a-Hexahydro-7,7,10,10-tetramethyl-7H,10H-8,9-dithia-5,12-diazabenzocyclodecene, commonly known as DABCO, is a heterocyclic organic compound with a bicyclic structure. It has been widely used in various chemical reactions, particularly in organic synthesis, due to its unique properties.

Mechanism of Action

The mechanism of action of DABCO is mainly attributed to its basicity. It can act as a nucleophile, attacking electrophilic species in chemical reactions. DABCO can also act as a Lewis base, coordinating with metal ions in coordination chemistry.
Biochemical and Physiological Effects
DABCO has been found to have some biochemical and physiological effects. It has been reported to have antifungal and antibacterial activities, inhibiting the growth of various fungi and bacteria. DABCO can also inhibit the activity of acetylcholinesterase, an enzyme that hydrolyzes the neurotransmitter acetylcholine.

Advantages and Limitations for Lab Experiments

DABCO has several advantages for lab experiments. It is a stable and readily available compound, and its basicity can be easily tuned by modifying its substituents. DABCO can also be used in catalytic amounts, making it a cost-effective catalyst. However, DABCO has some limitations, such as its toxicity and its tendency to form complexes with metal ions, which may interfere with some reactions.

Future Directions

There are several future directions for the research on DABCO. One direction is to develop more efficient and selective catalytic reactions using DABCO as a catalyst. Another direction is to explore the potential of DABCO as a therapeutic agent, particularly in the treatment of fungal and bacterial infections. Additionally, the development of new synthetic methods for DABCO and its derivatives may also be a promising direction for future research.
Conclusion
In conclusion, DABCO is a unique and versatile compound that has been widely used in various scientific research applications, particularly in organic synthesis. Its basicity and stability make it an excellent catalyst and ligand in chemical reactions. DABCO also has some biochemical and physiological effects, and its potential as a therapeutic agent deserves further exploration. With its advantages and limitations, DABCO remains a promising compound for future research.

Synthesis Methods

DABCO can be synthesized through several methods, including the reaction of 1,2-diamine with 1,3-dichloropropane, the reaction of 1,2-diamine with epichlorohydrin, and the reaction of 1,2-diamine with 1,4-dibromobutane. Among them, the reaction of 1,2-diamine with 1,3-dichloropropane is the most commonly used method.

Scientific Research Applications

DABCO has been widely used in various scientific research applications, particularly in organic synthesis. It can be used as a catalyst in various chemical reactions, such as the Michael addition, the aldol reaction, and the Diels-Alder reaction. DABCO can also be used as a ligand in coordination chemistry, forming stable complexes with metal ions.

properties

CAS RN

114646-05-8

Molecular Formula

C14H24N2S2

Molecular Weight

284.5 g/mol

IUPAC Name

(8aR)-3,3,6,6-tetramethyl-8a,9,10,11,12,12a-hexahydro-4,5,1,8-benzodithiadiazecine

InChI

InChI=1S/C14H24N2S2/c1-13(2)9-15-11-7-5-6-8-12(11)16-10-14(3,4)18-17-13/h9-12H,5-8H2,1-4H3/t11-,12?/m1/s1

InChI Key

WCSIDOQPWXODDH-JHJMLUEUSA-N

Isomeric SMILES

CC1(C=N[C@@H]2CCCCC2N=CC(SS1)(C)C)C

SMILES

CC1(C=NC2CCCCC2N=CC(SS1)(C)C)C

Canonical SMILES

CC1(C=NC2CCCCC2N=CC(SS1)(C)C)C

synonyms

1,2,3,4,4a,12a-hexahydro-7,7,10,10-tetramethyl-7H,10H-8,9-dithia-5,12-diazabenzocyclodecene
1,2-HTDDC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.